N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide
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Overview
Description
N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a complex organic compound with a unique structure that includes both aniline and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the aniline derivative: This involves the reaction of 2,4-dimethylaniline with a suitable acylating agent to form the corresponding acylated aniline.
Coupling with benzamide: The acylated aniline is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE: shares structural similarities with other benzamide derivatives and aniline compounds.
N’-[5-(3,4-DIMETHYLANILINO)-1H-1,2,4-TRIAZOL-3-YL]-N,N-DIMETHYLIMINOFORMAMIDE: is another compound with similar functional groups.
Uniqueness
The uniqueness of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethylanilino)-3-oxopropyl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-17-8-13-22(18(2)16-17)28-24(30)14-15-27-26(32)21-6-4-5-7-23(21)29-25(31)19-9-11-20(33-3)12-10-19/h4-13,16H,14-15H2,1-3H3,(H,27,32)(H,28,30)(H,29,31) |
InChI Key |
XRGHYABSOVXXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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